

An In-depth Technical Guide to Dimethylcarbamoyl Chloride (CAS 79-44-7)

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Compound of Interest

Compound Name: Dimethylcarbamoyl chloride

Cat. No.: B156328

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For Researchers, Scientists, and Drug Development Professionals

WARNING: **Dimethylcarbamoyl chloride** is a highly toxic, corrosive, and carcinogenic compound. All handling and synthesis should be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (e.g., chemical fume hood).

Introduction

Dimethylcarbamoyl chloride (DMCC), CAS number 79-44-7, is a reactive acyl chloride derivative of dimethylcarbamic acid. It is a colorless to yellow liquid with a pungent odor, primarily utilized as a versatile chemical intermediate in the synthesis of a wide range of products, including pharmaceuticals, pesticides, and dyes.^{[1][2][3]} Its utility stems from its ability to transfer the dimethylcarbamoyl moiety to nucleophilic groups, such as alcohols, phenols, and amines.^[4] However, its high reactivity is coupled with significant health hazards; it is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and "probably carcinogenic to humans (Group 2A)" by the International Agency for Research on Cancer (IARC).^{[5][6]} This guide provides a comprehensive technical overview of its properties, synthesis, applications, toxicology, and key experimental protocols.

Physicochemical Properties

DMCC is a moisture-sensitive liquid that rapidly hydrolyzes in water.^{[1][5]} Key physical and chemical data are summarized below.

Table 1: Physicochemical Properties of **Dimethylcarbamoyl Chloride**

Property	Value	Reference(s)
Molecular Formula	C₃H₆ClNO	[7]
Molecular Weight	107.54 g/mol	[8]
Appearance	Clear, colorless to yellow liquid	[7] [8]
Odor	Pungent, unpleasant	[8] [9] [10]
Melting Point	-33 °C (-27.4 °F)	[5] [7]
Boiling Point	167-168 °C (332.6-334.4 °F) at 775 mmHg	[6] [7]
Density	1.168 g/mL at 25 °C	[6]
Flash Point	68 - 91 °C (154.4 - 195.8 °F)	[7] [9]
Vapor Pressure	1.95 mmHg at 25 °C	[5]
Vapor Density	3.73 (Air = 1)	[1]
Water Solubility	Decomposes rapidly	[1] [11]

| Refractive Index | n_{20/D} 1.453 |[\[6\]](#) |

Synthesis and Manufacturing

DMCC can be synthesized through several routes, most commonly involving the reaction of a dimethylamine source with a phosgene equivalent. It can also form as an undesirable byproduct in reactions using dimethylformamide (DMF) as a catalyst with chlorinating agents like thionyl chloride.[\[4\]](#)[\[12\]](#)

Table 2: Summary of Synthesis Routes for **Dimethylcarbamoyl Chloride**

Reactants	Reagent/Conditions	Yield	Notes	Reference(s)
Gaseous Dimethylamine	Phosgene	~90%	Industrial scale; 275 °C flow reactor. Excess phosgene used to suppress urea formation.	[4][13]
Aqueous Dimethylamine	Diphosgene or Triphosgene	~56%	Lab scale; two-phase system (benzene-xylene/water) with NaOH as an acid scavenger. Lower yield due to hydrolysis.	[4][13]
Dimethylformamide (DMF)	Thionyl Chloride (SOCl ₂)	Variable	Common laboratory method.	[14]

| Chlorodimethylamine | Carbon Monoxide (CO) | Quantitative | Palladium catalyst, room temperature, under pressure. |[4][13] |

Experimental Protocol 1: Laboratory Synthesis using Triphosgene

This protocol is an adaptation of the laboratory-scale synthesis from an aqueous dimethylamine solution. Triphosgene is used as a safer alternative to phosgene gas.

Materials:

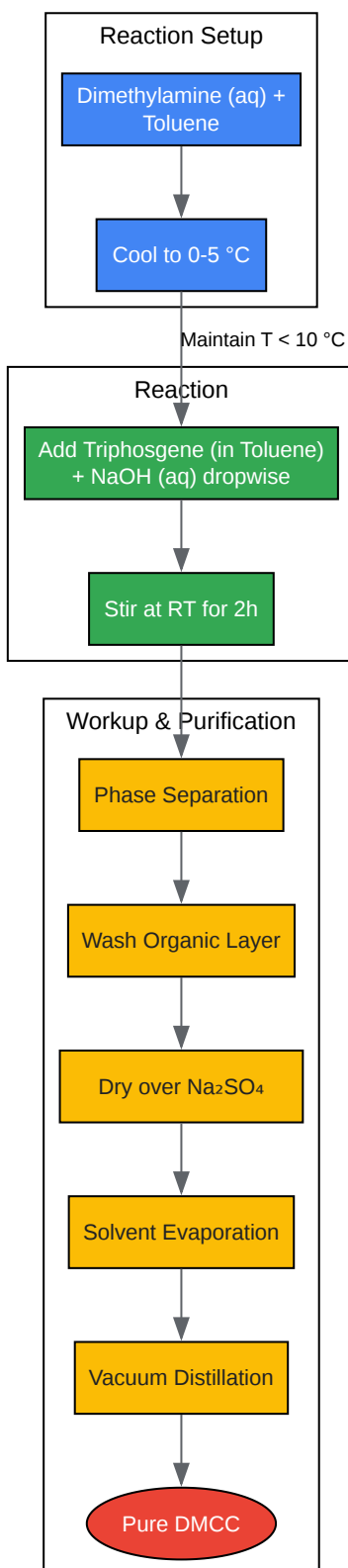
- Triphosgene (bis(trichloromethyl) carbonate)

- 40% Aqueous dimethylamine solution
- Toluene or Xylene
- Sodium hydroxide (NaOH)
- Ice bath
- Standard glassware for inert atmosphere reactions, including a three-neck flask, dropping funnel, condenser, and mechanical stirrer.

Procedure:

- Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas scrubber (to neutralize HCl fumes).
- Charge the flask with the 40% aqueous dimethylamine solution and an equal volume of toluene.
- Cool the stirred mixture to 0-5 °C using an ice bath.
- Dissolve triphosgene in toluene and add it to the dropping funnel.
- Simultaneously, add the triphosgene solution and an aqueous solution of sodium hydroxide dropwise to the reaction flask over 2-3 hours, maintaining the temperature below 10 °C. The NaOH solution is used to neutralize the hydrochloric acid formed during the reaction.
- After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
- Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
- Wash the organic layer with cold water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent under reduced pressure.

- Purify the crude product by vacuum distillation to yield **dimethylcarbamoyl chloride**.



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Diagram 1. General workflow for the laboratory synthesis of DMCC.

Chemical Reactivity and Applications

DMCC acts as a classic acylating agent, reacting with various nucleophiles to introduce the dimethylcarbamoyl group.^[4] This reactivity is fundamental to its primary use as a chemical intermediate.

- Reaction with Alcohols/Phenols: Forms N,N-dimethylcarbamates. This reaction is crucial for synthesizing many pesticides and pharmaceuticals that act as acetylcholinesterase inhibitors.^[4]
- Reaction with Amines: Forms substituted ureas.^[14]
- Reaction with Carboxylates: Forms the corresponding dimethylamides.^[13]

Table 3: Key Applications of **Dimethylcarbamoyl Chloride**

Application Area	Product Examples	Mechanism/Use	Reference(s)
Pharmaceuticals	Pyridostigmine, Neostigmine	Acetylcholinesterase inhibitors used to treat myasthenia gravis.	^{[13][15][16][17]}
	Camazepam	A benzodiazepine derivative.	^{[4][13]}
Pesticides	Dimetilane, Pirimicarb, Isolane	Carbamate insecticides that function as acetylcholinesterase inhibitors.	^{[4][13]}
Dye Synthesis	Various Dyes	Used as an intermediate to build or modify chromophore structures.	^[2]

| Reagent Synthesis | Tetramethylformamidine chloride | Intermediate for preparing tris(dimethylamino)methane, a formylating agent. [\[4\]](#)[\[13\]](#) |

Spotlight: Synthesis of Pyridostigmine

A prominent application of DMCC is in the synthesis of pyridostigmine bromide. The process involves two main steps:

- Carbamoylation: 3-Hydroxypyridine is reacted with **dimethylcarbamoyl chloride** in the presence of a base to form the intermediate, 3-(dimethylcarbamoyloxy)pyridine.[\[15\]](#)[\[17\]](#)[\[18\]](#)
- Quaternization: The nitrogen on the pyridine ring of the intermediate is then alkylated with methyl bromide to yield the final quaternary ammonium salt, pyridostigmine bromide.[\[18\]](#)[\[19\]](#)[\[20\]](#)

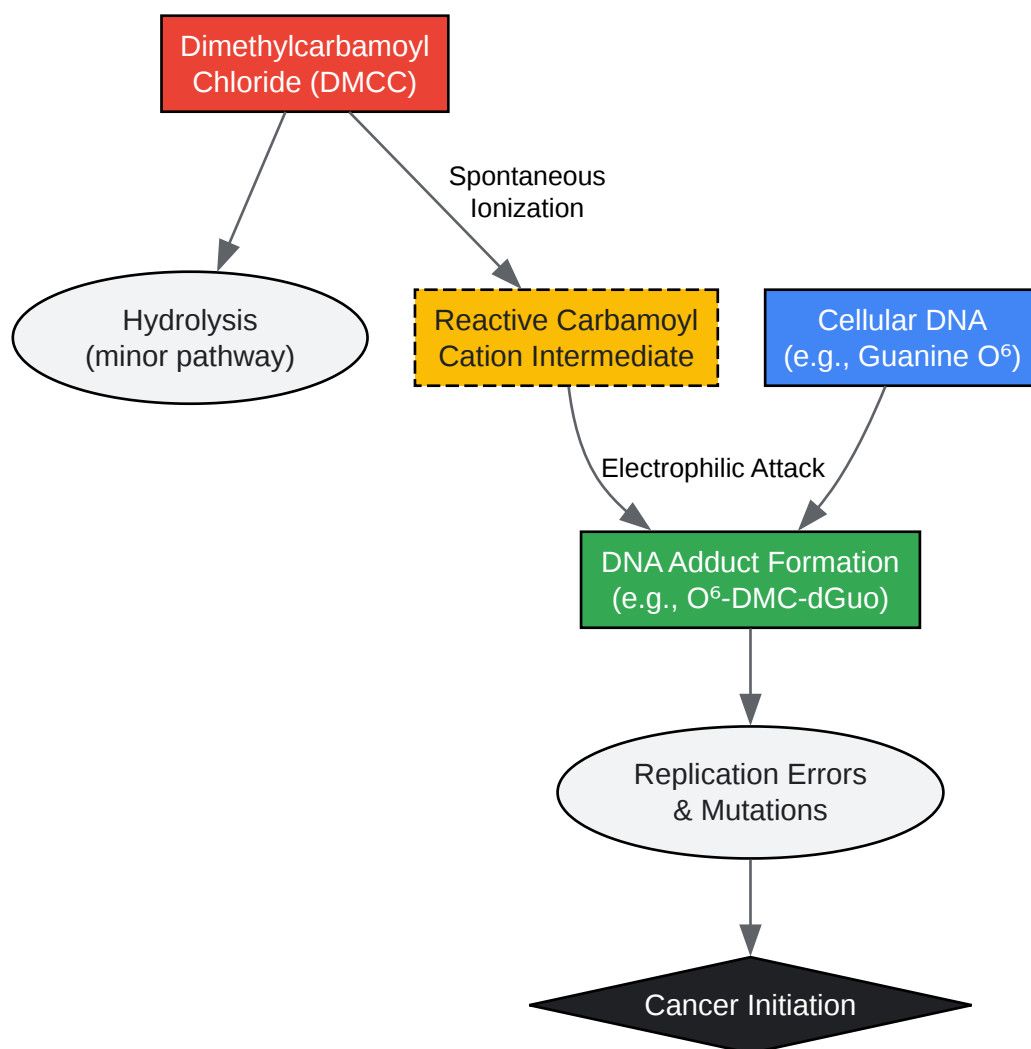
Toxicology and Safety

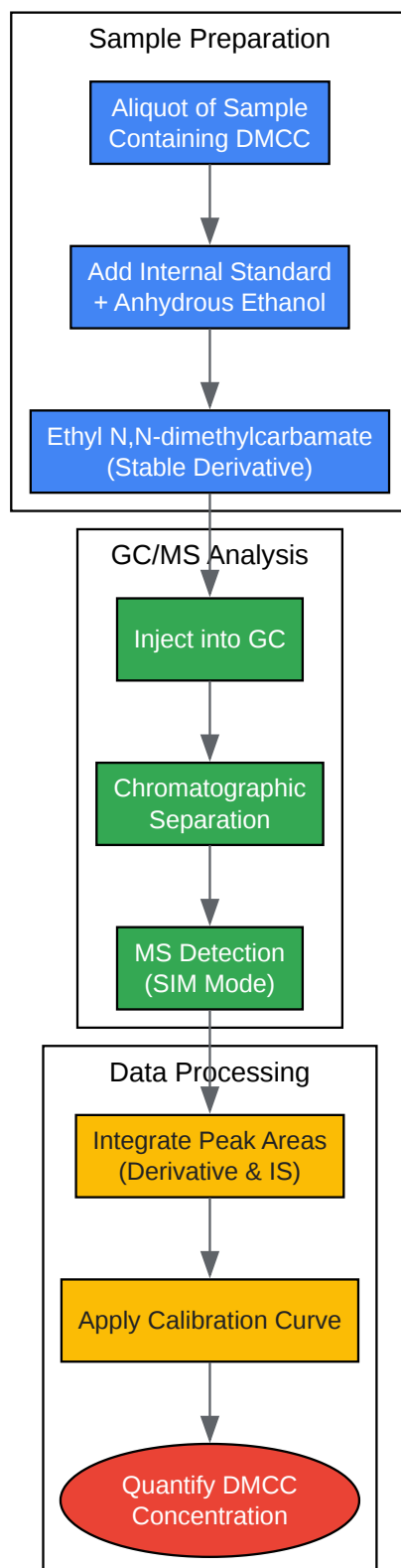
DMCC is a hazardous substance requiring stringent safety precautions. Its toxicity profile is characterized by acute corrosive effects and long-term carcinogenic potential.[\[10\]](#)[\[13\]](#)

Carcinogenicity and Genotoxicity

DMCC is classified as a probable human carcinogen (IARC Group 2A).[\[6\]](#) This is based on sufficient evidence from animal studies, which have shown it causes malignant tumors of the nasal cavity in rats and hamsters upon inhalation and skin tumors in mice upon dermal application.[\[5\]](#) The evidence in humans is considered inadequate.[\[5\]](#)[\[11\]](#)

The carcinogenic activity of DMCC is attributed to its function as a direct-acting alkylating agent.[\[11\]](#) It does not require metabolic activation to exert its genotoxic effects. In vitro studies have shown that DMCC reacts with DNA to form adducts, primarily 6-dimethylcarbamoyloxy-2'-deoxyguanosine and 4-dimethylaminothymidine.[\[11\]](#)[\[21\]](#) The formation of these adducts can lead to mutations and initiate carcinogenesis.





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